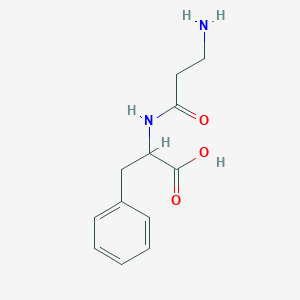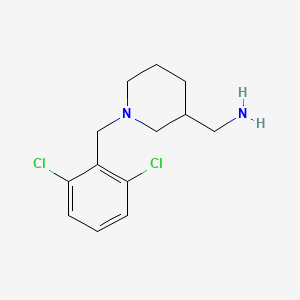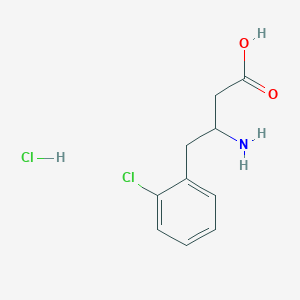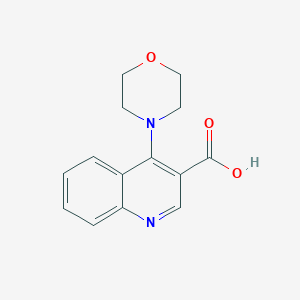
2-(3-Aminopropanoylamino)-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Carnosine is a naturally occurring dipeptide composed of covalently bonded alanine and histidine residues. It is found in various tissues, including the brain, heart, skin, muscle, and gastrointestinal tract. Its biological and pharmacological significance makes it an intriguing compound for scientific exploration .
Méthodes De Préparation
Synthetic Routes:: L-Carnosine can be synthesized through the following steps:
Condensation of Alanine and Histidine: Alanine and histidine react to form L-Carnosine. The reaction involves the amino group of alanine and the imidazole ring of histidine.
Industrial Production Methods:
Analyse Des Réactions Chimiques
L-Carnosine undergoes various reactions:
Oxidation and Reduction: It can be oxidized or reduced under appropriate conditions.
Substitution Reactions: L-Carnosine can participate in substitution reactions, where functional groups are replaced.
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions.
Applications De Recherche Scientifique
L-Carnosine has diverse applications:
Antioxidant Properties: It scavenges free radicals, protecting cells from oxidative damage.
Anti-Aging and Skin Health: Used in cosmetics and skincare products.
Metal Chelation: Binds to toxic metals, aiding in detoxification.
Neuroprotection: May enhance cognitive function and protect against neurodegenerative diseases.
Muscle Performance: Some studies suggest it improves exercise performance.
Mécanisme D'action
L-Carnosine’s effects are multifaceted:
Antioxidant Activity: It directly neutralizes free radicals.
Metal Chelation: Binds to metal ions, preventing their harmful effects.
Anti-Glycation: Reduces protein glycation, which contributes to aging and disease.
Neurotransmitter Modulation: May influence neurotransmitter release.
Comparaison Avec Des Composés Similaires
L-Carnosine stands out due to its unique combination of alanine and histidine. Similar compounds include anserine (related dipeptide) and other metal-binding peptides.
Propriétés
Numéro CAS |
19771-40-5 |
|---|---|
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2-(3-aminopropanoylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H16N2O3/c13-7-6-11(15)14-10(12(16)17)8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)(H,16,17) |
Clé InChI |
FLJLAJANCPPHDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12110098.png)
![8a-[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12110101.png)










![Ethyl 6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,7,11-trioxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110199.png)
